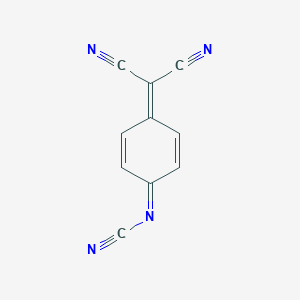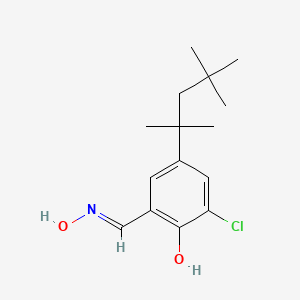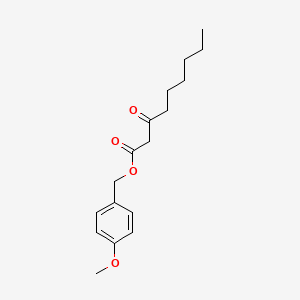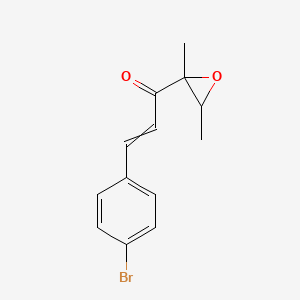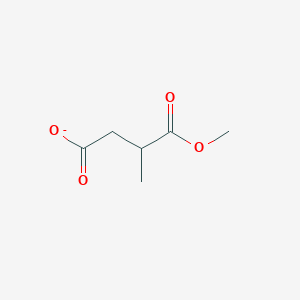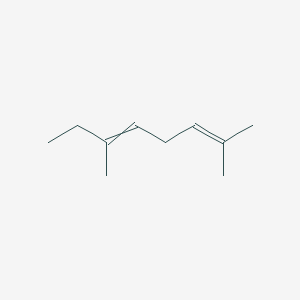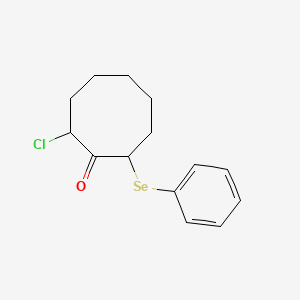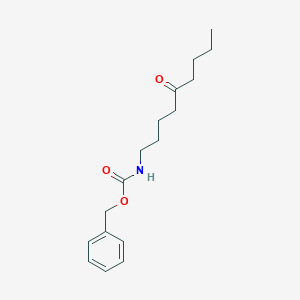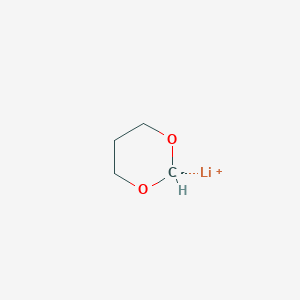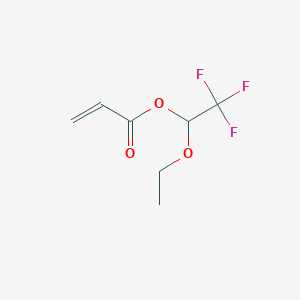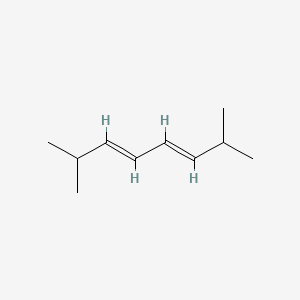
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene is an organic compound classified as a conjugated diene It features two double bonds in a specific geometric configuration, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-2,7-Dimethyl-3,5-octadiene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where alkynes are transformed into dienes under specific catalytic conditions. Another method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of metal catalysts, such as nickel or palladium, is common in these industrial methods .
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated dienes.
Biology: Research into its biological activity includes its potential as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which (3Z,5Z)-2,7-Dimethyl-3,5-octadiene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The double bonds in the molecule can interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are often studied using quantum-chemical calculations and other advanced techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: Another conjugated diene with a similar structure but different reactivity and properties.
2,4-Octadiene: A related compound with different geometric isomers and reactivity.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
115464-38-5 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(3E,5E)-2,7-dimethylocta-3,5-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5+,8-6+ |
InChI-Schlüssel |
FPZPWGSFHQXVRT-KQQUZDAGSA-N |
Isomerische SMILES |
CC(/C=C/C=C/C(C)C)C |
Kanonische SMILES |
CC(C)C=CC=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
